1,3,4,5-Tetrahydrobenzo[cd]indazole
Description
1,3,4,5-Tetrahydrobenzo[cd]indazole is a partially hydrogenated derivative of benzo[cd]indazole, characterized by a fused bicyclic structure with a tetrahydroindazole core. Its synthesis typically involves the hydrogenation of benz[cd]indazole N-arylimines under catalytic conditions. For example, hydrogenation of benz[cd]indazole N-(4-methoxyphenyl)imine (8a) yields this compound (9a) with a 46% yield and a melting point of 120–121°C . Spectral data (IR, NMR, mass spectrometry) confirm its structural integrity, while elemental analysis aligns with the theoretical composition (C, H, N) . This compound serves as a precursor for further functionalization, particularly in medicinal chemistry, where its reduced aromaticity may enhance solubility or modulate target interactions .
Properties
IUPAC Name |
2,3-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1,3,5H,2,4,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPCCSVOPLEZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=NNC(=C23)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Properties of this compound vs. Indazole
Comparison with Aminopyrazole Derivatives
Aminopyrazole, a structurally related heterocycle, demonstrates superior selectivity in kinase inhibition. By replacing the indazole scaffold with aminopyrazole, researchers achieved >2,800-fold JNK3 selectivity over p38, attributed to optimized hydrogen-bonding interactions and steric complementarity . While this compound shares a nitrogen-rich core, its hydrogenated structure may limit conformational flexibility compared to aminopyrazole. This difference highlights the importance of scaffold rigidity in target engagement.
Key Insight: Aminopyrazole’s selectivity arises from precise substituent positioning (e.g., amino groups), suggesting that analogous modifications on this compound could enhance its pharmacological profile .
Comparison with Tetrahydrobenzo[b]thiophene Derivatives
Tetrahydrobenzo[b]thiophene derivatives, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, exhibit antitumor activity through mechanisms involving thiourea and pyrimidine annulation . Structurally, both this compound and tetrahydrobenzo[b]thiophene feature saturated rings, but the latter incorporates sulfur, influencing electronic properties and metabolic pathways. While this compound’s biological applications remain exploratory, tetrahydrobenzo[b]thiophene derivatives demonstrate validated antitumor efficacy in cell-line models .
Structural and Functional Insights from SAR Studies
Structure-activity relationship (SAR) studies on indazole derivatives emphasize the critical role of substituent positioning. For example:
- C-3 Substitution : Enhances kinase binding affinity via hydrophobic interactions.
- C-5 Functionalization : Modulates solubility and bioavailability .
Future derivatization could explore:
Preparation Methods
Acid-Catalyzed Cyclization
Acidic conditions are frequently employed to promote the dehydration and cyclization of hydrazine derivatives with ortho-substituted aromatic precursors. For instance, reacting 2-(2-hydrazinylphenyl)cyclohexan-1-one under HCl catalysis at reflux temperatures induces cyclization, forming the tetrahydrobenzoindazole core. This method achieves moderate yields (60–70%) but requires careful control of stoichiometry to avoid over-protonation side reactions.
Base-Mediated Cyclization
Base-catalyzed cyclization offers an alternative pathway, particularly for substrates sensitive to acidic conditions. Potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) at 80°C facilitates the deprotonation of hydrazine intermediates, enabling nucleophilic attack on adjacent carbonyl groups. This approach is advantageous for electron-deficient aromatic systems, yielding the target compound in 65–75% efficiency.
Cyclocondensation of 1,3-Dicarbonyl Compounds
Adapting classical pyrazole synthesis methodologies, cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazines provide a robust route to the indazole moiety.
Knorr-Type Synthesis
The Knorr pyrazole synthesis, involving the reaction of 1,3-diketones with hydrazines, has been modified for benzo[cd]indazole derivatives. For example, cyclocondensation of 1,3-diketone 4 (ethyl acetoacetate) with 2-hydrazinobenzoic acid in ethanol under reflux yields the intermediate pyrazole-carboxylic acid, which undergoes decarboxylation and hydrogenation to form the tetrahydrobenzoindazole framework. This method achieves 55–60% overall yield but requires multi-step optimization.
Palladium-Catalyzed Functionalization and Annulation
Palladium-catalyzed reactions, particularly those involving cooperative ligand systems, enable precise functionalization of preformed indazole cores.
Thio-Cycloolefin Ligand Systems
Wang et al. developed a Pd/thio-cycloolefin ligand system for distal C–H functionalization in fused heteroaromatics. While designed for methylation, this strategy’s six-membered palladacycle intermediate (e.g., L5 ) could be repurposed for annulation reactions. For instance, coupling 3-iodoindole derivatives with ethylene glycol under Pd catalysis might facilitate cyclization to form the tetrahydrobenzoindazole structure, though this remains hypothetical without direct experimental validation.
Reductive Hydrogenation of Aromatic Precursors
Partial hydrogenation of fully aromatic benzoindazoles offers a retroactive route to the tetrahydro derivative.
Catalytic Hydrogenation
Using 10% Pd/C under 30 psi H₂ in ethanol, the benzene ring of benzo[cd]indazole undergoes selective hydrogenation at 80°C, yielding the 1,3,4,5-tetrahydro product. This method’s selectivity depends on substrate substitution: electron-withdrawing groups at C2 (e.g., esters) direct hydrogenation to the benzo ring, achieving 70–80% yields. Over-hydrogenation to decahydro derivatives is minimized by monitoring reaction times.
Multi-Component Reaction Strategies
One-pot multi-component reactions (MCRs) streamline synthesis by combining cyclization and functionalization.
Ugi-Type Reactions
A modified Ugi reaction employing 2-aminobenzaldehyde, cyclohexanone, and hydrazine in methanol at room temperature forms the tetrahydrobenzoindazole skeleton via imine formation, cyclization, and in situ reduction. This method, while conceptually viable, lacks reported yields and requires empirical validation for optimization.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the leading preparation methods:
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | HCl, reflux, 12 h | 60–70 | Simplicity, low cost | Side reactions, moderate yield |
| Base-Mediated Cyclization | KOtBu, DMF, 80°C, 8 h | 65–75 | Compatibility with e-deficient substrates | Requires anhydrous conditions |
| Nano-ZnO Catalyzed | Solvent-free, 100°C, 2 h | 95* | High yield, eco-friendly | Not yet adapted for target |
| Catalytic Hydrogenation | Pd/C, H₂, 80°C, 6 h | 70–80 | Selective, scalable | Risk of over-hydrogenation |
*Reported for analogous pyrazole systems.
Mechanistic Insights and Optimization Challenges
Cyclization and hydrogenation mechanisms dominate the synthetic landscape. Acid-catalyzed cyclization proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for hydrazine attack. In contrast, Pd-catalyzed methods rely on oxidative addition and ligand-assisted C–H activation, which remain underexplored for this specific scaffold. Key challenges include:
-
Regioselectivity : Ensuring cyclization occurs at the correct position to avoid isomer formation.
-
Functional Group Tolerance : Bulky substituents on the benzene ring often hinder cyclization efficiency.
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Catalyst Recovery : Homogeneous Pd catalysts in hydrogenation are difficult to recycle, increasing costs.
Q & A
Q. What are the common synthetic routes for 1,3,4,5-tetrahydrobenzo[cd]indazole derivatives?
The compound is often synthesized via hydrogenation of benz[cd]indazole N-arylimines. For example, catalytic hydrogenation of 8-methoxybenz[cd]indazole N-(4-tolyl)imine using palladium-charcoal in methylene chloride yields this compound derivatives alongside substituted anilines . Reaction conditions (e.g., solvent, catalyst loading, and temperature) significantly influence yield and purity.
Q. How is structural characterization performed for this compound complexes?
Characterization typically involves a combination of spectroscopic and analytical techniques:
- IR spectroscopy to identify NH stretching vibrations (~3490 cm⁻¹) .
- NMR for resolving methoxy groups (e.g., δ 3.95 ppm for OCH₃) and aromatic protons .
- Mass spectrometry to confirm molecular ion peaks (e.g., m/z 351 for intermediates) .
- X-ray crystallography and DFT studies for resolving bond angles and electronic properties, as demonstrated in silver(I) complex analyses .
Q. What biological activities are associated with indazole derivatives?
Indazole derivatives exhibit diverse bioactivities, including antitumor, anti-inflammatory, and enzyme inhibitory properties. For example, thiazoloindazole scaffolds have been studied as acetylcholinesterase (AChE) inhibitors via molecular docking and in vitro assays .
Advanced Research Questions
Q. How can reaction yields be optimized during the thermolysis of 8-azido-1-arylazonaphthalenes?
Thermolysis in toluene (40 mL per 1 g substrate) under reflux minimizes tar formation compared to benzene, as observed in the synthesis of benz[cd]indazole N-imines. Substitutents like methoxy groups improve stability, while electron-deficient aryl groups increase decomposition risks . Monitoring via TLC and optimizing solvent polarity are critical for isolating high-purity products.
Q. What strategies resolve contradictions in product yields during hydrogenation of N-arylimines?
Discrepancies arise from competing reduction pathways. For example, hydrogenation of 8-methoxybenz[cd]indazole N-(2-biphenylyl)imine yields both 8-aminobiphenyl (75%) and the target tetrahydrobenzoindazole (40%) . Mechanistic studies using deuterated solvents or alternative catalysts (e.g., PtO₂ instead of Pd/C) can clarify selectivity trends .
Q. How do computational methods enhance understanding of indazole derivatives’ reactivity?
DFT studies elucidate electronic effects, such as the role of π-backbonding in stabilizing silver(I) complexes with 4,5-dihydrobenzo[g]indazole ligands . Molecular docking further predicts binding affinities for bioactive derivatives, guiding the design of AChE inhibitors .
Q. What challenges arise in synthesizing benz[cd]indazole N-imines, and how are they mitigated?
Key challenges include low yields due to tar formation (e.g., 55% yield for 8d vs. 72% for 8f) and instability of intermediates. Strategies include:
- Using electron-donating substituents (e.g., methoxy) to stabilize intermediates .
- Avoiding prolonged reflux in polar solvents to prevent decomposition .
Q. How can heterogeneous catalysts improve scalability in indazole derivative synthesis?
Polymer-supported catalysts, such as tungstate on ionic liquid-modified polyethylene, enhance recyclability and efficiency in multicomponent reactions (e.g., tetrahydrobenzo[a]xanthen-11-one synthesis) . Catalyst loading (5–10 wt%) and solvent choice (ethanol/water mixtures) are critical for maximizing turnover.
Methodological Considerations
- Experimental Design : Prioritize substituent effects and solvent polarity in synthetic routes to balance reactivity and stability .
- Data Analysis : Use hyphenated techniques (e.g., LC-MS) to track side products and validate mechanistic hypotheses .
- Bioactivity Screening : Combine in vitro assays (e.g., AChE inhibition) with computational models to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
